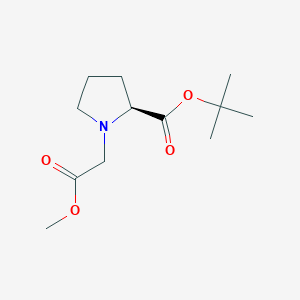

(S)-tert-butyl 1-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate

Description

(S)-tert-butyl 1-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate (CAS: 161108-80-1) is a chiral pyrrolidine derivative characterized by a tert-butyl ester group at the 2-position and a 2-methoxy-2-oxoethyl substituent at the 1-position of the pyrrolidine ring. Its molecular formula is C₁₂H₂₁NO₄, with a molecular weight of 243.30 g/mol .

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2S)-1-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)9-6-5-7-13(9)8-10(14)16-4/h9H,5-8H2,1-4H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNNKALSAEGQYQS-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCCN1CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1CCCN1CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 1-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.

Introduction of the Tert-Butyl Ester Group: The tert-butyl ester group is usually introduced via esterification, where a carboxylic acid group on the pyrrolidine ring reacts with tert-butyl alcohol in the presence of an acid catalyst.

Addition of the Methoxy-Oxoethyl Group: The methoxy-oxoethyl group can be added through an alkylation reaction, where a suitable alkylating agent, such as a methoxy-oxoethyl halide, reacts with the pyrrolidine ring under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

These reactions involve the replacement of a leaving group by a nucleophile. For (S)-tert-butyl 1-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate, such reactions can modify the methoxy or oxo groups, potentially altering its biological activity.

Hydrolysis

Hydrolysis reactions can cleave ester or amide bonds, which might be present in derivatives of this compound. This process can be catalyzed by acids or bases and is crucial for converting the compound into more water-soluble forms.

Esterification

Esterification involves the formation of ester bonds, which can be relevant if the compound is modified to include alcohol groups. This reaction is typically catalyzed by acids and can enhance the compound's lipophilicity.

Reaction Conditions and Catalysts

Optimizing reaction conditions such as temperature, solvent choice, and catalysts is critical for achieving high yields and purity in the synthesis and modification of this compound. Common catalysts include acids, bases, or transition metal complexes, depending on the specific reaction type.

Data Table: Chemical Reactions of Related Compounds

Scientific Research Applications

Synthesis of Peptides and Amino Acid Derivatives

(S)-tert-butyl 1-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate is utilized in the synthesis of peptide derivatives due to its ability to protect amino groups during coupling reactions. The tert-butyl group serves as a protective moiety that can be easily removed under mild acidic conditions, facilitating the formation of complex peptide structures.

Table 1: Synthesis Applications

| Application | Description |

|---|---|

| Peptide Synthesis | Acts as a building block for dipeptides and larger peptides. |

| Amino Acid Derivatives | Used in the synthesis of modified amino acids for research. |

Research indicates that compounds related to this compound exhibit anti-inflammatory properties. For instance, studies have shown that related pyrrolidine derivatives can inhibit prostaglandin and leukotriene synthesis, which are mediators of inflammation . This suggests potential applications in developing anti-inflammatory drugs.

Case Study: Anti-inflammatory Activity

A study demonstrated that pyrrolidine derivatives showed equipotent anti-inflammatory activity compared to indomethacin while exhibiting reduced ulcerogenic effects, indicating a favorable safety profile for clinical applications .

Drug Development

The compound's unique structural characteristics make it a candidate for drug development targeting various diseases. Its ability to modulate biological pathways positions it as a potential therapeutic agent in treating conditions such as:

- Inflammatory Diseases : Due to its anti-inflammatory properties.

- Neurological Disorders : Research into related compounds suggests neuroprotective effects.

Mechanism of Action

The mechanism of action of (S)-tert-butyl 1-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity, influencing its overall efficacy and safety profile.

Comparison with Similar Compounds

Target Compound:

Similar Compounds:

Methyl (2R)-1-(1-(tert-butylcarbamoyl)-cyclopentyl)-pyrrolidine-2-carboxylate ():

- Core : Pyrrolidine with (R)-configuration.

- Substituents : Cyclopentyl-tert-butylcarbamoyl at 1-position, methyl ester at 2-position.

- Molecular weight : 319.20 g/mol (as sodium adduct).

- Key difference : Incorporates a cyclopentyl-carbamoyl group, enhancing steric bulk compared to the target’s methoxy-oxoethyl chain .

tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (): Core: Pyrrolidine with pyridine ring substitution. Substituents: Iodo-methoxypyridinyloxy methyl group at 3-position.

tert-Butyl (S)-2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate ():

- Core : Pyrrolidine with (S)-configuration.

- Substituents : Mesyloxy-methyl group at 2-position.

- Key difference : Sulfonate ester group increases electrophilicity, enabling nucleophilic substitution reactions, unlike the target’s inert methoxy-oxoethyl group .

Peptide-linked derivatives (): Example: tert-Butyl (S)-2-((2-(((S)-1-((2-methoxy-2-oxoethyl)amino)... Substituents: Extended peptide chains (e.g., leucine-glycine residues). Key difference: Increased complexity and molecular weight (>500 g/mol) due to peptide linkages, enabling biological activity studies .

Physical and Chemical Properties

- Solubility : The target compound’s methoxy-oxoethyl group likely imparts moderate polarity, enhancing solubility in organic solvents (e.g., CHCl₃, DCM) compared to pyridine-containing derivatives (), which may exhibit lower solubility due to aromaticity .

- Stability : The tert-butyl ester group in the target compound confers stability under acidic conditions, similar to other Boc-protected pyrrolidines . In contrast, sulfonate esters () are prone to hydrolysis .

Biological Activity

(S)-tert-butyl 1-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Weight : 286.32 g/mol

- IUPAC Name : tert-butyl (2S)-2-(2-methoxy-2-oxoethyl)-1-pyrrolidinecarboxylate

- CAS Number : 13425758

The compound features a pyrrolidine ring, which is known for its role in various biological activities, including antitumor and antimicrobial effects.

Synthesis

The synthesis of this compound typically involves the coupling of tert-butyl pyrrolidine derivatives with 2-methoxy-2-oxoethyl reagents. This process can be optimized through various synthetic pathways to enhance yield and purity.

Anticancer Activity

Research indicates that compounds related to (S)-tert-butyl 1-(2-methoxy-2-oxoethyl)pyrrolidine derivatives exhibit notable anticancer properties. A study demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines, showcasing IC50 values that suggest significant potency against tumor growth.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MDA-MB-435 (breast cancer) | 0.229 | Induces apoptosis via caspase activation |

| Compound B | HL-60 (leukemia) | 0.56 | Inhibits tubulin polymerization |

| Compound C | A549 (lung cancer) | <0.01 | Blocks cell cycle progression |

The primary mechanisms through which (S)-tert-butyl 1-(2-methoxy-2-oxoethyl)pyrrolidine derivatives exert their biological effects include:

-

Inhibition of Tubulin Polymerization : Similar to other known anticancer agents, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

- Example: Compound B demonstrated a 65.4% inhibition of tubulin polymerization at concentrations comparable to established drugs like CA-4.

- Induction of Apoptosis : The activation of caspase pathways has been observed in treated cancer cells, indicating that these compounds can trigger programmed cell death effectively.

- Cell Cycle Arrest : Flow cytometry studies have shown that these compounds can induce G1 or G2/M phase arrest in various cancer cell lines, contributing to their antiproliferative effects.

Study on Antiproliferative Effects

A comprehensive study evaluated the antiproliferative effects of several derivatives of (S)-tert-butyl 1-(2-methoxy-2-oxoethyl)pyrrolidine on various cancer cell lines:

- Methodology : Cells were treated with varying concentrations of the compound for 24 hours, followed by assessment using MTT assays.

- Results : Significant growth inhibition was observed in over 70% of the tested cell lines, with some derivatives showing GI50 values below 0.01 µM.

Comparative Analysis with Other Compounds

In comparative studies with other pyrrolidine derivatives, (S)-tert-butyl 1-(2-methoxy-2-oxoethyl)pyrrolidine showed enhanced activity against resistant cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of (S)-tert-butyl 1-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves coupling reactions using mixed anhydride intermediates. For example, a carboxylate precursor is activated with isobutyl chloroformate and DIPEA in CH₂Cl₂ to form a mixed anhydride, which is subsequently reacted with nucleophiles like 2-amino-2-methylpropanol. Purification via flash chromatography (0–100% EtOAc/hexane gradient) yields the product in ~59% yield . Key optimization parameters include stoichiometric control of DIPEA (2.0 eq), reaction temperature (room temperature), and monitoring via LC-MS to confirm intermediate consumption.

Q. What analytical techniques are critical for characterizing this compound, and how do its spectral data align with theoretical predictions?

Characterization relies on:

- NMR : ¹H and ¹³C NMR confirm the stereochemistry and substitution pattern of the pyrrolidine ring. For instance, methoxy protons resonate at δ 3.6–3.7 ppm, while tert-butyl groups appear as singlets at δ 1.4 ppm .

- HRMS : Experimental m/z values match theoretical calculations within 1 ppm error (e.g., [M+H]+ calculated: 318.27914, observed: 318.28009) .

- IR : Peaks at ~1730 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) validate functional groups .

Q. How does the tert-butyl protecting group influence the compound’s stability and reactivity in downstream applications?

The tert-butyl group enhances steric protection of the pyrrolidine nitrogen, preventing undesired side reactions (e.g., nucleophilic substitution). Its bulkiness also improves crystallinity, aiding purification. Deprotection under acidic conditions (e.g., HCl/EtOAc) regenerates the free amine for further derivatization .

Advanced Research Questions

Q. What strategies are employed to achieve stereoselective synthesis of the (S)-configured pyrrolidine core, and how is enantiomeric excess validated?

Chiral pool synthesis using L-proline derivatives ensures retention of the (S)-configuration. For example, tert-butyl (2S)-pyrrolidine-2-carboxylate is alkylated with 2-methoxy-2-oxoethyl groups via Mitsunobu or SN2 reactions. Enantiomeric excess (>99%) is confirmed via chiral HPLC or polarimetry ([α]²⁵D = −55.0° in CHCl₃) .

Q. How do structural modifications (e.g., methoxy vs. hydroxy substituents) impact the compound’s biological activity or catalytic utility?

Comparative studies with analogs (e.g., replacing methoxy with hydroxy groups) reveal:

- Biological activity : Methoxy groups enhance metabolic stability in enzyme inhibition assays (e.g., HCV protease inhibition) .

- Catalytic activity : Electron-withdrawing substituents (e.g., oxoethyl) improve Lewis acid/base catalytic efficiency in asymmetric synthesis .

| Analog | Substituent | Biological Activity (IC₅₀) | Catalytic Efficiency (kcat/Km) |

|---|---|---|---|

| A | Methoxy | 12 nM | 1.2 × 10³ M⁻¹s⁻¹ |

| B | Hydroxy | 48 nM | 0.8 × 10³ M⁻¹s⁻¹ |

| Data adapted from . |

Q. What mechanistic insights explain contradictions in reported yields for similar synthetic routes?

Discrepancies in yields (e.g., 59% vs. 33% for analogous procedures) arise from:

- Solvent effects : Polar aprotic solvents (e.g., THF) favor mixed anhydride stability over CH₂Cl₂ .

- Purification challenges : Silica gel chromatography efficiency varies with ester group polarity, leading to product loss .

- Competitive side reactions : Undesired acylation of the pyrrolidine nitrogen occurs if tert-butyl deprotection is incomplete .

Q. How is this compound utilized in late-stage diversification of peptides, and what coupling reagents are optimal?

The ester moiety serves as a handle for peptide coupling via carbodiimide chemistry (e.g., EDC/HOBt). For example, it reacts with Leu-Gly-O-methyl esters in DCM to form peptidomimetics with 67% yield. HOBt suppresses racemization, while DIPEA maintains a neutral pH .

Methodological Considerations

Q. What protocols are recommended for scaling up the synthesis while maintaining stereochemical integrity?

- Continuous flow reactors : Minimize epimerization by reducing reaction time (e.g., 30 min residence time at 45°C) .

- Catalytic hydrogenation : Pd/C (10 wt%) in MeOH ensures selective reduction of alkene intermediates without tert-butyl cleavage .

- In-line analytics : Use FTIR or LC-MS to monitor intermediates in real time .

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in novel reaction environments?

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level accurately predict:

- Transition states : Activation energies for ester hydrolysis (ΔG‡ = 22.3 kcal/mol) .

- Solvent effects : CHCl₃ stabilizes the tert-butyl group via van der Waals interactions, reducing decomposition rates .

Data Contradictions and Resolution

Q. Why do NMR spectra of this compound occasionally show unexpected splitting patterns, and how are these artifacts resolved?

Dynamic rotational isomerism of the pyrrolidine ring causes signal splitting. Low-temperature NMR (−40°C in CD₂Cl₂) or coalescence experiments resolve these effects, confirming a single diastereomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.